Chlorocholine Chloride-d9

Descripción general

Descripción

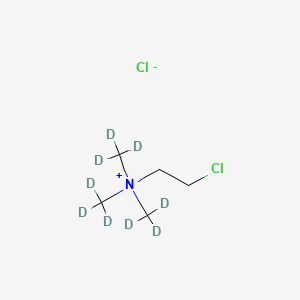

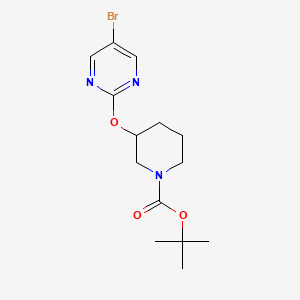

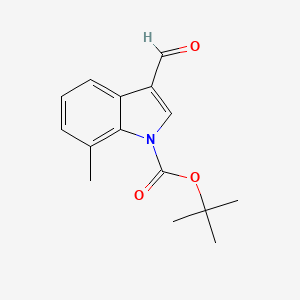

Chlorocholine Chloride-d9 is a deuterium labeled Chlorocholine chloride . It is an effective plant growth regulator . The molecular formula of Chlorocholine Chloride-d9 is C5H4D9Cl2N and it has a molecular weight of 167.12 .

Synthesis Analysis

Chlorocholine chloride/urea (ClChCl–urea), a deep eutectic solvent (DES), was applied successfully to the modification of silica . The resulting modified silica was characterized by Fourier transform infrared spectroscopy, Brunauer–Emmett–Teller analysis, and elemental analysis .Molecular Structure Analysis

The molecular structure of Chlorocholine Chloride-d9 is represented by the SMILES notation: ClCCN+([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] .Chemical Reactions Analysis

Chlorocholine chloride/urea (ClChCl–urea), a deep eutectic solvent (DES), was used to modify silica . The ClChCl–urea-modified silica is a Lewis adduct with ion exchange properties .Physical And Chemical Properties Analysis

The molecular weight of Chlorocholine Chloride-d9 is 167.12 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Yield Enhancement in Potato Cultivation

Chlorocholine Chloride (CCC) has been studied for its impact on crop yield. Researchers have explored a chitosan-based nanoformulation of CCC (CCC-CS-NFs) to enhance potato yield. The findings indicate that foliar spray of CCC-CS-NFs at higher concentrations (0.16–0.20%) significantly improves chlorophyll content, tuber weight, starch content, and sucrose content in potato plants compared to bulk CCC and bulk chitosan. Moreover, CCC-CS-NFs reduce the amount of the secondary metabolite solanine, contributing to improved yield. By using CCC-CS-NFs, the required CCC application can be reduced by 28-fold while achieving similar potato yield .

Nitrogen Metabolism Enhancement in Summer Maize

Combining CCC with basic nitrogen application has shown promising results in summer maize cultivation. Specifically, the application of CCC combined with basic nitrogen (125 kg·hm-2) enhances nitrogen metabolism, nitrogen use efficiency, and grain yield. This approach optimizes nutrient utilization and contributes to better crop productivity .

Growth and Yield Effects in Various Crops

CCC has been investigated for its effects on plant growth and yield. When applied to the soil, CCC shortens and thickens plant stems by reducing internodal length, ultimately leading to reduced plant height and vegetative growth. Additionally, CCC stimulates the translocation of photosynthates toward the sink. However, it’s important to note that these effects are gradual and less pronounced than when CCC is applied directly to the soil .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-chloroethyl-tris(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZZMRAGKVHANO-KYRNGWDOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCl)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745732 | |

| Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorocholine Chloride-d9 | |

CAS RN |

1219257-11-0 | |

| Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1219257-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)

![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)

![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)